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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188 Get Quote

For researchers and professionals in the field of drug development and organic synthesis, a

thorough characterization of novel and existing chemical entities is paramount. This guide

provides a comparative analysis of the characterization data for 1-
phenylcyclobutanecarbaldehyde and a structurally similar alternative, 1-phenylcyclopropane-

1-carbaldehyde. The data presented is essential for identification, purity assessment, and

understanding the physicochemical properties of these compounds.

Physicochemical Properties
A summary of the key physical and chemical properties for both compounds is presented in

Table 1. These parameters are fundamental for predicting the behavior of the compounds in

various experimental settings.
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Property
1-
Phenylcyclobutanecarbald
ehyde

1-Phenylcyclopropane-1-
carbaldehyde

Molecular Formula C₁₁H₁₂O C₁₀H₁₀O

Molecular Weight 160.21 g/mol 146.19 g/mol

Boiling Point 95-97 °C 104-106 °C (at 12 Torr)

Density 1.142 ± 0.06 g/cm³ (Predicted) 1.194 ± 0.06 g/cm³ (Predicted)

Appearance Not specified Colorless to light yellow liquid

CAS Number 1469-83-6 21744-88-7

Spectroscopic Characterization Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic

molecules. The following tables summarize the expected and, where available, reported

spectroscopic data for the two aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data

Feature
1-
Phenylcyclobutanecarbald
ehyde (Predicted)

1-Phenylcyclopropane-1-
carbaldehyde (Predicted)

Aldehyde Proton (CHO) ~9.0-10.0 ppm (singlet) ~9.0-10.0 ppm (singlet)

Aromatic Protons (C₆H₅) ~7.2-7.5 ppm (multiplet) ~7.1-7.4 ppm (multiplet)

Cycloalkane Protons ~1.8-2.8 ppm (multiplets) ~1.0-1.8 ppm (multiplets)

Table 3: Predicted ¹³C NMR Spectral Data
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Feature
1-
Phenylcyclobutanecarbald
ehyde (Predicted)

1-Phenylcyclopropane-1-
carbaldehyde (Predicted)

Carbonyl Carbon (C=O) ~190-200 ppm ~190-200 ppm

Aromatic Carbons ~125-145 ppm ~125-140 ppm

Cycloalkane Carbons ~15-50 ppm ~10-30 ppm

Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands

Functional Group
1-
Phenylcyclobutanecarbald
ehyde (Expected)

1-Phenylcyclopropane-1-
carbaldehyde (Expected)

C=O Stretch (Aldehyde) ~1720-1740 cm⁻¹ (strong) ~1715-1735 cm⁻¹ (strong)

C-H Stretch (Aldehyde)
~2720 cm⁻¹ and ~2820 cm⁻¹

(medium, sharp)

~2720 cm⁻¹ and ~2820 cm⁻¹

(medium, sharp)

C-H Stretch (Aromatic) ~3000-3100 cm⁻¹ (medium) ~3000-3100 cm⁻¹ (medium)

C=C Stretch (Aromatic)
~1450-1600 cm⁻¹ (medium to

weak)

~1450-1600 cm⁻¹ (medium to

weak)

C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹ (strong) ~2850-2960 cm⁻¹ (strong)

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragmentation
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Feature
1-
Phenylcyclobutanecarbald
ehyde (Expected)

1-Phenylcyclopropane-1-
carbaldehyde (Expected)

Molecular Ion (M⁺) m/z 160 m/z 146

Major Fragments

Loss of CHO (m/z 131), Phenyl

group (m/z 77),

Cyclobutylcarbonyl cation (m/z

83)

Loss of CHO (m/z 117), Phenyl

group (m/z 77),

Cyclopropylcarbonyl cation

(m/z 69)

Experimental Protocols
Standard experimental procedures for obtaining the characterization data are outlined below.

These protocols are generally applicable to small organic molecules like the aldehydes

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required due to the lower natural abundance and longer relaxation times of the ¹³C

nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid aldehyde between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400

cm⁻¹). Acquire a background spectrum of the clean, empty salt plates prior to the sample

measurement.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the aldehyde in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Scan a suitable mass range to detect the molecular ion and significant

fragment ions.

Experimental Workflow
The general workflow for the characterization of an organic compound like 1-
phenylcyclobutanecarbaldehyde is depicted in the following diagram.
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Caption: General workflow for synthesis, purification, and characterization of an organic

compound.

To cite this document: BenchChem. [Comparative Analysis of 1-
Phenylcyclobutanecarbaldehyde and its Analogue]. BenchChem, [2025]. [Online PDF].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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